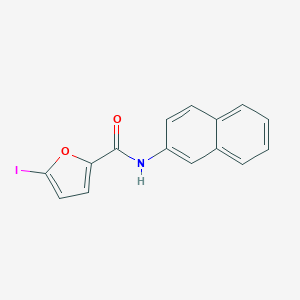![molecular formula C31H37NO7S3 B407920 3',4,5-TRIETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',4,5-TRICARBOXYLATE](/img/structure/B407920.png)
3',4,5-TRIETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',4,5-TRICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The key steps in the synthesis may include:
Formation of the Spiro Structure: This can be achieved through a cyclization reaction involving a dithiole and a thiopyranoquinoline precursor.
Introduction of the Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Esterification: The tricarboxylate groups can be introduced through esterification reactions using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ester groups, where nucleophiles such as amines or alcohols can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its mechanism may involve interactions with other molecules or ions to impart specific properties.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: Lacks the additional functional groups present in the target compound.
5’,5’,8’,9’-Tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: Similar core structure but without the tricarboxylate groups.
Uniqueness
The uniqueness of Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate lies in its combination of a spiro structure with multiple functional groups, which can impart a range of chemical and physical properties, making it versatile for various applications.
Properties
Molecular Formula |
C31H37NO7S3 |
|---|---|
Molecular Weight |
631.8g/mol |
IUPAC Name |
triethyl 5',5',8',9'-tetramethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate |
InChI |
InChI=1S/C31H37NO7S3/c1-10-37-27(34)21-15-31(41-23(28(35)38-11-2)24(42-31)29(36)39-12-3)22-19-13-17(6)18(7)14-20(19)32(26(33)16(4)5)30(8,9)25(22)40-21/h13-16H,10-12H2,1-9H3 |
InChI Key |
LWBOGEQADZZRMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C(=C4)C)C)C(=O)C(C)C)(C)C)SC(=C(S2)C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C(=C4)C)C)C(=O)C(C)C)(C)C)SC(=C(S2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(5-methyl-2-thienyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B407838.png)
![4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407839.png)
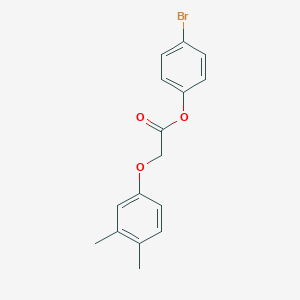
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B407844.png)
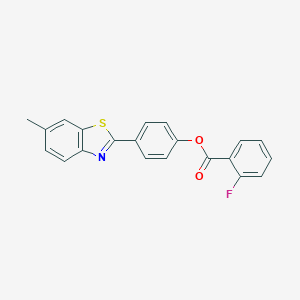
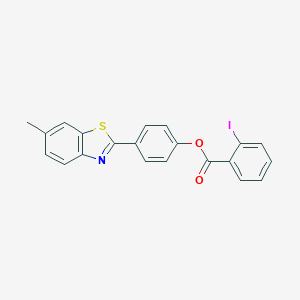

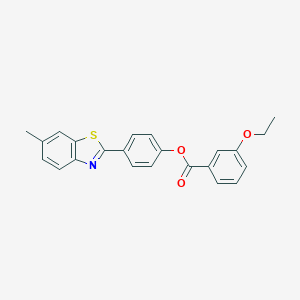


![2,5-diiodo-N-[2-(methyloxy)phenyl]benzamide](/img/structure/B407856.png)
![5-bromo-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B407858.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B407859.png)
